(2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane
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Overview
Description
(2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group, a difluoromethoxy group, and a chlorine atom attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable trifluoromethyl precursor with a difluoromethoxy reagent in the presence of a chlorinating agent. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Its structural features could be leveraged to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which (2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1,2-dichloro-2-(difluoromethoxy)-1,1,3,3,3-pentafluoropropane
- (2S)-2-(difluoromethoxy)propanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane stands out due to its specific combination of functional groups and chiral center. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKPBJCKXDKJR-PVQJCKRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H](C(F)(F)F)(OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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